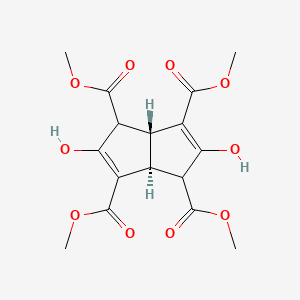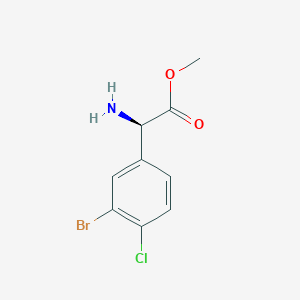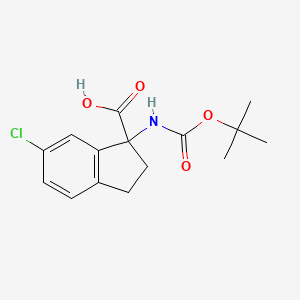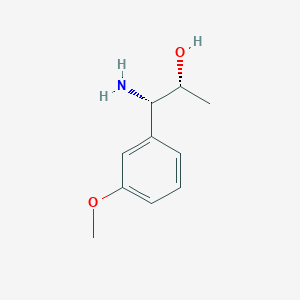
(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a methoxyphenyl group attached to a propanol backbone, with an amino group at the first carbon and a hydroxyl group at the second carbon. The stereochemistry is specified as (1S,2R), indicating the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 3-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines in the presence of a catalyst.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S,2R) enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, biocatalytic methods using enzymes for chiral resolution are gaining popularity due to their specificity and environmentally friendly nature.
化学反応の分析
Types of Reactions
(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon chain.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) or sulfonyl chlorides (SO2Cl2) in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted amines or other functionalized derivatives.
科学的研究の応用
(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds, stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL: The enantiomer of the compound with opposite stereochemistry.
1-Amino-1-(3-methoxyphenyl)propan-2-OL: Without specified stereochemistry, representing a racemic mixture.
1-Amino-1-(4-methoxyphenyl)propan-2-OL: A positional isomer with the methoxy group at the 4-position.
Uniqueness
(1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral centers allow for selective interactions with biological targets, making it valuable in asymmetric synthesis and drug development.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
(1S,2R)-1-amino-1-(3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10-/m1/s1 |
InChIキー |
ATTZVVCPJSZCJA-GMSGAONNSA-N |
異性体SMILES |
C[C@H]([C@H](C1=CC(=CC=C1)OC)N)O |
正規SMILES |
CC(C(C1=CC(=CC=C1)OC)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044818.png)
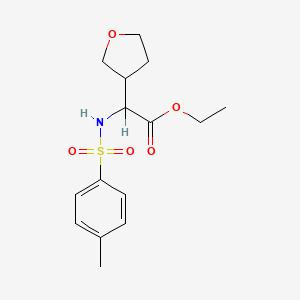
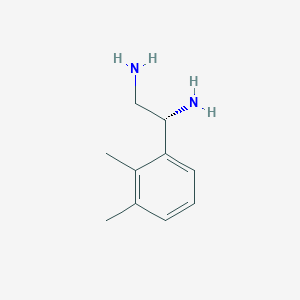
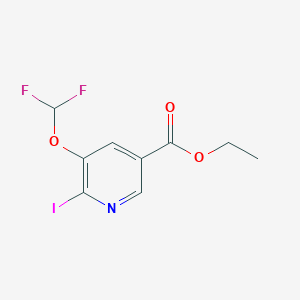
![4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13044845.png)
![3',4'-Dihydrospiro[cyclopropane-1,1'(2'H)-isoquinoline] Hydrochloride](/img/structure/B13044851.png)

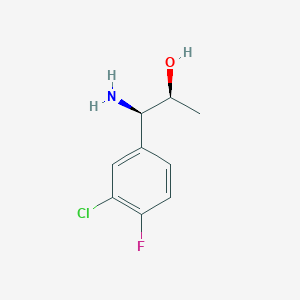

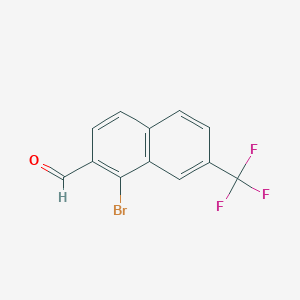
![Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate](/img/structure/B13044876.png)
